

Cloperidone selectivity profiling cytochrome P450 isoforms

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Compound Focus: Cloperidone

CAS No.: 525-26-8

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Cloperidone CYP Inhibition Profile

The following table summarizes the key experimental finding for **cloperidone**:

Cytochrome P450 Isoform	Inhibition Finding	Reported IC ₅₀ Value	Classification
CYP2C9	Strong inhibition	< 18 µM [1]	Strong Inhibitor
CYP1A2	Information not found	-	-
CYP2C19	Information not found	-	-
CYP2D6	Information not found	-	-
CYP3A4	Information not found	-	-

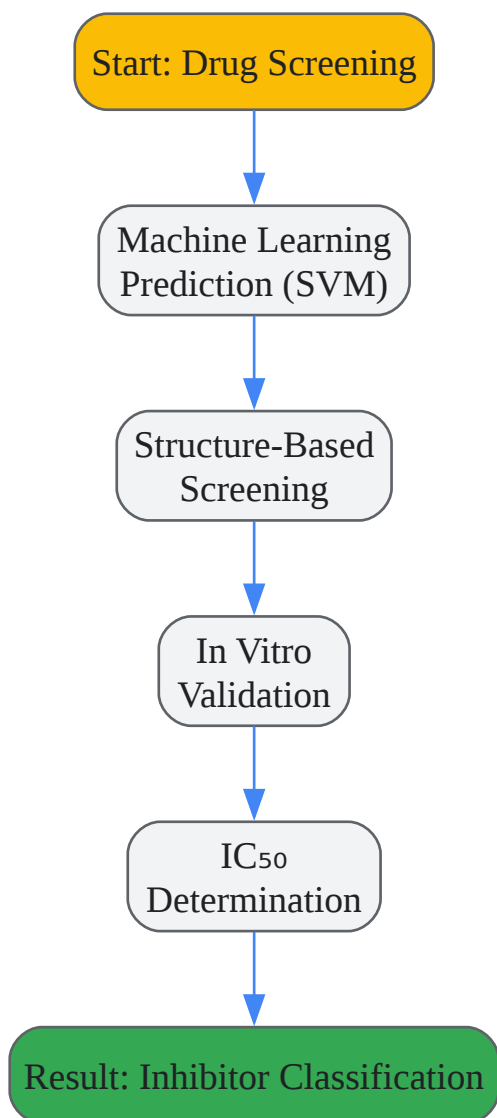
This finding comes from a machine learning-driven study that integrated protein structure knowledge with biochemical testing [1].

Experimental Methodology

The identification of **cloperidone** as a CYP2C9 inhibitor involved a multi-step process [1]:

- **Machine Learning Prediction:** Researchers first developed a predictive model using a support vector machine (SVM) algorithm. This model was trained on known CYP2C9 inhibitors and non-inhibitors from public databases like ChEMBL and PubChem.
- **Structure-Based Screening:** The model incorporated key conformational states of the CYP2C9 protein, derived from molecular dynamics simulations, to account for the enzyme's flexibility and improve prediction accuracy.
- **In Vitro Validation:** The computational predictions were experimentally validated. **Cloperidone** was among the drugs tested for its ability to inhibit CYP2C9 activity in vitro.
- **IC₅₀ Determination:** The concentration that causes 50% inhibition of enzyme activity (IC₅₀) was measured to quantify inhibitory strength. **Cloperidone** showed an IC₅₀ of less than 18 μM, leading to its classification as a strong inhibitor [1].

The workflow for this approach is illustrated below:



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References

1. Machine learning-driven identification of drugs inhibiting ... [journals.plos.org]

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